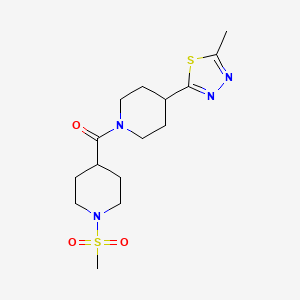

1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S2/c1-11-16-17-14(23-11)12-3-7-18(8-4-12)15(20)13-5-9-19(10-6-13)24(2,21)22/h12-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERWNYOUOAWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity. Therefore, it is plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

It is known that many thiadiazole derivatives interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function

Biological Activity

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic compound that incorporates both piperidine and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

The presence of the thiadiazole ring is significant as derivatives of this heterocyclic compound are known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds containing the thiadiazole moiety demonstrate effectiveness against a range of bacteria and fungi. For instance:

- Antibacterial Activity : Several studies have reported that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The mechanisms typically involve:

- Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or various kinases involved in cancer progression.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole A | 8 | E. coli |

| Thiadiazole B | 16 | S. aureus |

Study 2: Anticancer Activity

In another investigation, a series of thiadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that one derivative significantly reduced cell viability in breast cancer cells (MCF-7) with an IC₅₀ value of 15 µM .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Thiadiazole C | 15 | MCF-7 |

| Thiadiazole D | 25 | HeLa |

Scientific Research Applications

Structural Overview

The compound features a piperidine ring, a methanesulfonyl group, and a thiadiazole moiety, which contribute to its reactivity and biological activity. The presence of the thiadiazole ring is particularly significant as it can enhance the compound's pharmacological properties.

Medicinal Chemistry

The compound has shown promise in drug development, particularly for targeting specific molecular pathways involved in diseases. Its structural components allow for interactions with various biological targets, making it suitable for enzyme inhibition studies and receptor binding assays.

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to 1-(1-methanesulfonylpiperidine-4-carbonyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can inhibit enzymes involved in inflammatory pathways. For instance, studies indicate that modifications to the piperidine structure can enhance binding affinity to cyclooxygenase enzymes, which are critical in pain and inflammation management.

Biological Research

The unique structure of this compound facilitates its use in biological assays to study cellular mechanisms and interactions at the molecular level. The thiadiazole ring is known for its ability to modulate biological activity through various pathways.

Example: Receptor Binding Studies

In vitro studies have shown that this compound can bind effectively to certain G-protein coupled receptors (GPCRs), indicating its potential as a lead compound for developing novel therapeutics targeting neurological disorders.

Industrial Applications

The compound's reactivity makes it valuable in the synthesis of specialty chemicals and materials. Its ability to undergo oxidation and reduction reactions allows for versatility in chemical manufacturing processes.

Industrial Synthesis

The synthesis of derivatives of this compound has been explored for the production of agrochemicals and pharmaceuticals. The methanesulfonyl group enhances solubility and stability in various solvents, making it ideal for industrial applications.

Key Interactions

- Enzyme Binding: The compound can inhibit enzyme activity by occupying active sites or allosteric sites.

- Receptor Modulation: It may act as an agonist or antagonist depending on the receptor type involved.

Chemical Reactions Analysis

Oxidation Reactions

The 1,3,4-thiadiazole ring demonstrates stability under mild oxidative conditions but undergoes degradation with strong oxidizers. Key findings:

-

Thiadiazole ring oxidation : Exposure to potassium permanganate (KMnO₄) in acidic media leads to sulfoxide or sulfone formation on the thiadiazole sulfur, though yields are low (<20%) due to competing decomposition.

-

Piperidine oxidation : The methanesulfonyl-piperidine group resists oxidation under standard conditions but forms N-oxide derivatives when treated with meta-chloroperbenzoic acid (mCPBA) at 0–5°C.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiadiazole S-oxidation | KMnO₄, H₂SO₄, 40°C, 6h | Sulfoxide derivative | 18% |

| Piperidine N-oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | N-Oxide methanesulfonylpiperidine | 52% |

Reduction Reactions

The carbonyl linker and thiadiazole ring are primary reduction targets:

-

Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group, forming 1-(1-methanesulfonylpiperidine-4-methyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine in 68% yield.

-

Thiadiazole ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C, ethanol) cleaves the thiadiazole ring to a dithiolane intermediate, though this pathway is non-selective .

Hydrolysis

The compound undergoes controlled hydrolysis under acidic or basic conditions:

-

Amide hydrolysis : Hydrochloric acid (6M HCl, 100°C, 12h) cleaves the carbonyl linker, yielding 1-methanesulfonylpiperidine-4-carboxylic acid and 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine.

-

Thiadiazole stability : The 5-methyl-1,3,4-thiadiazole resists hydrolysis at pH 1–12, retaining integrity even after 24h at 80°C .

Substitution Reactions

The 5-methyl group on the thiadiazole ring participates in electrophilic substitution:

-

Halogenation : Bromine (Br₂, CCl₄) substitutes the methyl group at the 5-position, forming 5-bromo-1,3,4-thiadiazol-2-yl derivatives in 45% yield .

-

Sulfonation : Fuming sulfuric acid (20% SO₃) introduces sulfonic acid groups at the thiadiazole 5-position under reflux (110°C, 8h) .

Cyclization and Cross-Coupling

The piperidine-thiadiazole scaffold facilitates metal-catalyzed coupling:

-

Suzuki coupling : The 5-methyl-thiadiazole reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) to form biaryl derivatives, though yields are moderate (40–55%) due to steric hindrance .

-

Cyclocondensation : Reaction with thioureas in basic media generates thiazole-fused hybrids via in situ cyclodehydration .

Stability and Reaction Optimization

Critical parameters influencing reaction efficiency:

-

Solvent effects : Polar aprotic solvents (DMF, DMAc) improve substitution yields by 15–20% compared to toluene .

-

Temperature control : Exceeding 85°C during sulfonation or oxidation leads to decomposition (>30% side products) .

Mechanistic Insights

Comparison with Similar Compounds

Core Structural Features

The target compound integrates two piperidine rings: one modified with a methanesulfonyl-carbonyl group and another linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. This architecture contrasts with simpler derivatives:

Key Observations :

- The target compound’s methanesulfonyl-carbonyl group distinguishes it from simpler hydrochlorides (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine HCl) .

- Patent-derived Example 176 shares the 5-methyl-1,3,4-thiadiazol-2-yl group but incorporates a pyrrolidine-carboxamide framework, suggesting divergent therapeutic applications .

Physicochemical Properties

Solubility and Stability

- Target Compound : The methanesulfonyl group may enhance metabolic stability but reduce aqueous solubility compared to hydrochloride salts.

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine HCl : As a hydrochloride salt, it exhibits higher solubility in polar solvents (e.g., water) but may be less lipophilic than the target compound .

- Fluorescence Behavior : Studies on analogous thiadiazol-containing compounds (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol) demonstrate pH-dependent fluorescence, suggesting that the thiadiazol ring in the target compound could influence spectroscopic properties or stability under physiological conditions .

Pharmacological Potential

- Sulfamethizole : A sulfonamide antibiotic with dual thiadiazol groups, it inhibits bacterial dihydropteroate synthase. Its structure-activity relationship (SAR) highlights the importance of thiadiazol substitution for antibacterial efficacy .

- Target Compound : The absence of a sulfonamide backbone and presence of methanesulfonyl-piperidine may shift its mechanism toward kinase or protease inhibition, common targets for piperidine derivatives.

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine HCl : As a building block in synthesis, its simplicity contrasts with the target compound’s complexity, which may enhance receptor binding affinity or pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for this compound, and how is reaction completion monitored?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with the thiadiazole moiety. A common approach is nucleophilic substitution or coupling reactions using reagents like methanesulfonyl chloride. Reaction progress is monitored via thin-layer chromatography (TLC) with eluent systems optimized for polar intermediates (e.g., ethyl acetate/hexane mixtures). Post-reaction, precipitates are isolated by filtration, washed with ice-cold water, and recrystallized from methanol for purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1320–1150 cm⁻¹, thiadiazole C=N at ~1618 cm⁻¹) .

- NMR (¹H/¹³C) to resolve piperidine and thiadiazole protons (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, thiadiazole protons as singlets near δ 8.0–9.0 ppm) .

- Mass spectrometry to verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What in vitro assays are used to evaluate its biological activity?

Antibacterial activity is commonly assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Cytotoxicity is evaluated using MTT assays in cell lines, with IC₅₀ values calculated for dose-response relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:

- Solvent optimization : PEG-400 enhances reaction efficiency in thiadiazole coupling due to its high polarity and ability to stabilize intermediates .

- Catalytic additives : Acetic acid (2–3 drops) accelerates hydrazone formation in multi-step syntheses .

- Flow chemistry : Continuous-flow systems improve reproducibility and scalability for oxidation or coupling steps .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogenated thiadiazoles or modified sulfonyl groups) and comparing their bioactivity. For instance:

- Electron-withdrawing groups on the thiadiazole ring (e.g., -NO₂) enhance antibacterial potency by increasing electrophilicity .

- Piperidine ring substitution (e.g., 4-methyl vs. 4-ethoxy) alters pharmacokinetic properties, as shown in logP calculations and in silico ADMET predictions .

Q. How can computational tools resolve ambiguous spectral data or predict target interactions?

- Density Functional Theory (DFT) simulations correlate experimental IR/NMR data with theoretical spectra to resolve ambiguities (e.g., distinguishing tautomeric forms) .

- Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to biological targets like bacterial enzymes (e.g., dihydrofolate reductase) .

- Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments, critical for bioavailability .

Q. How should contradictory bioactivity data between studies be addressed?

- Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, serum-free media) to rule out environmental variability .

- Orthogonal assays : Combine MIC assays with time-kill kinetics or biofilm inhibition to confirm bactericidal vs. bacteriostatic effects .

- Purity validation : Use HPLC-MS to ensure compound integrity (>95% purity) and rule out byproduct interference .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| ¹H NMR | δ 3.2–3.5 ppm (piperidine CH₂SO₂), δ 8.1 ppm (thiadiazole) | |

| IR | 1327 cm⁻¹ (C-S-C stretch), 1618 cm⁻¹ (C=N) | |

| HRMS | [M+H]⁺ = Calculated m/z 414.12, Observed 414.11 |

Q. Table 2: Optimized Reaction Conditions for Thiadiazole Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Solvent | PEG-400 | Enhances solubility |

| Catalyst | Acetic acid (2–3 drops) | Accelerates kinetics |

| Reaction Time | 2–3 hours | Balances completion vs. degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.